

Spectroscopic Profile of 2-Methyl-9H-fluoren-9-one: A Technical Guide

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Compound of Interest

Compound Name: 2-methyl-9H-fluoren-9-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-methyl-9H-fluoren-9-one**, a derivative of the polycyclic aromatic hydrocarbon fluorenone. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predictions are based on the well-characterized spectroscopic properties of the parent compound, 9H-fluorenone, and the known effects of a methyl substituent on the fluorenone core.^{[1][2]} This guide also includes detailed experimental protocols for obtaining and analyzing the spectroscopic data.

Introduction

2-Methyl-9H-fluoren-9-one (CAS No. 2840-51-9) is a solid organic compound with the molecular formula $C_{14}H_{10}O$ and a molecular weight of 194.23 g/mol. Its structure consists of a fluorenone backbone with a methyl group substituted at the 2-position. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including organic synthesis and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-methyl-9H-fluoren-9-one**. These predictions are derived from the known data of 9H-fluorenone and other 2-

substituted fluorenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the fluorenone ring system, and a singlet in the aliphatic region corresponding to the methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1	~7.5	d	~7.5
H-3	~7.3	d	~7.5
H-4	~7.6	t	~7.5
H-5	~7.7	d	~7.5
H-6	~7.3	t	~7.5
H-7	~7.5	t	~7.5
H-8	~7.6	d	~7.5
2-CH ₃	~2.4	s	-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons of the fluorenone rings, and the methyl carbon.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (C-9)	~193
Quaternary Carbons	~144, ~135, ~134
Aromatic CH Carbons	~120-135
2-CH ₃	~21

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretching (aromatic)	3100 - 3000	Medium
C-H stretching (aliphatic, CH ₃)	2980 - 2850	Medium
C=O stretching (ketone)	1720 - 1700	Strong
C=C stretching (aromatic)	1610 - 1450	Medium to Strong
C-H bending (aromatic)	900 - 675	Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z	Interpretation
194	Molecular ion (M ⁺)
165	Loss of CHO (M - 29)
139	Loss of CHO and C ₂ H ₂ (M - 29 - 26)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-methyl-9H-fluoren-9-one** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of TMS as an internal standard (0 ppm).

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, a typical spectral width of -2 to 12 ppm is used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR accessory.
- Record the spectrum of the sample, typically over the range of 4000 to 400 cm^{-1} .
- The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

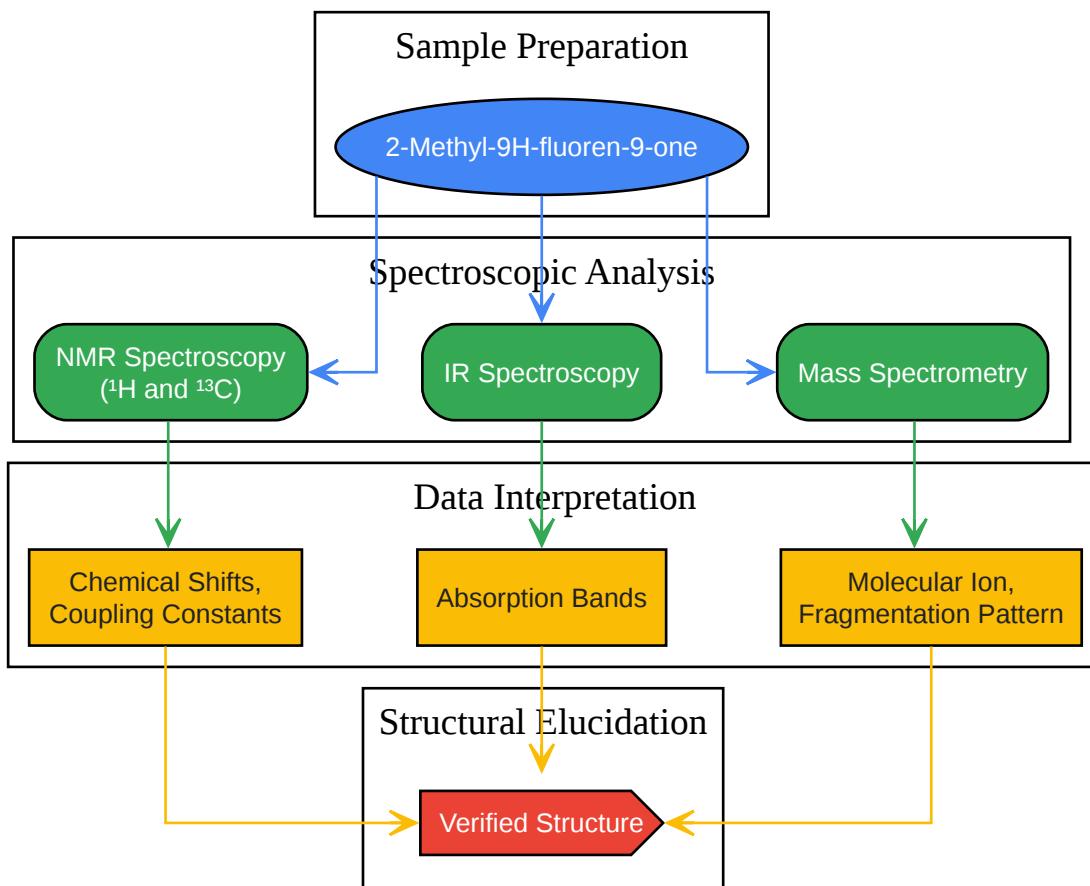
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-methyl-9H-fluoren-9-one**.



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A generalized workflow for the spectroscopic analysis of an organic compound.

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